molecular formula C15H20O3 B1326203 6-(4-Isopropylphenyl)-6-oxohexanoic acid CAS No. 898791-37-2

6-(4-Isopropylphenyl)-6-oxohexanoic acid

Cat. No. B1326203
CAS RN: 898791-37-2
M. Wt: 248.32 g/mol
InChI Key: IQROLCATJSROKH-UHFFFAOYSA-N
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Description

The compound “6-(4-Isopropylphenyl)-6-oxohexanoic acid” is a carboxylic acid with a six-carbon chain (hexanoic acid) that has a ketone group (oxo) at the 6th carbon. Additionally, there is a 4-isopropylphenyl group attached to the 6th carbon .


Molecular Structure Analysis

The molecular structure of this compound would consist of a hexanoic acid backbone with a ketone group at the 6th carbon and a 4-isopropylphenyl group also attached to the 6th carbon .


Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo typical acid-base reactions. The ketone group could potentially be involved in reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

1. Chemical Synthesis and Interconversion

6-Aroyl-4-oxohexanoic acids have been synthesized through acid-catalyzed solvolysis and studied for their ability to transform into 5-aryl-2-furanpropionic acids. This chemical interconversion has been observed in certain conditions, providing insights into their chemical behavior and potential applications in synthetic chemistry (Short & Rockwood, 1969).

2. Polymer Synthesis

Functional polycaprolactones, a type of polymer, have been synthesized using 6-oxohexanoic acid in a Passerini multicomponent polymerization process. This method demonstrates the utility of 6-oxohexanoic acid in producing polymers with diverse pendant groups, showcasing its versatility in polymer chemistry (Jian Zhang et al., 2016).

3. Analytical Chemistry

In analytical chemistry, monocarboxylic acids like 5-oxohexanoic acid and 6-oxoheptanoic acid have been characterized using electrospray ionization and triple quadrupole-TOF systems. This research contributes to the understanding of the gas phase ion fragmentation mechanisms of these compounds, crucial for analytical applications (Kanawati et al., 2007).

4. Enzymatic Production Methods

An enzymatic method using ω-amino group-oxidizing enzymes has been developed for the production of 6-oxohexanoic acid from 6-aminohexanoic acid. This approach demonstrates an efficient and high-yield method of producing 6-oxohexanoic acid, highlighting its potential in biotechnological applications (Yamada et al., 2017).

5. Oxidation Processes

The oxidation of cyclohexanone in the presence of specific catalysts has been studied to produce 6-oxoheptanoic acid. This research contributes to understanding the solvent effects and reaction mechanisms in oxidation processes, relevant in chemical engineering and synthesis (Atlamsani et al., 1993).

Mechanism of Action

Target of Action

Boronic acids and their derivatives, which this compound is a part of, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play crucial roles in the growth, progression, and metastasis of tumor cells .

Mode of Action

Boronic acids and their derivatives are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to the inhibition of the target enzymes, thereby affecting the biochemical pathways they are involved in .

Biochemical Pathways

Given that boronic acids and their derivatives are known to inhibit serine protease and kinase enzymes , it can be inferred that the compound may affect pathways involving these enzymes. These could include pathways related to cell growth, proliferation, and apoptosis .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH , which could potentially impact their bioavailability.

Result of Action

Given its potential role as an inhibitor of serine protease and kinase enzymes , it can be inferred that the compound may have effects on cell growth, proliferation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(4-Isopropylphenyl)-6-oxohexanoic acid. For instance, the pH of the environment can influence the rate of hydrolysis of boronic acids and their esters . Therefore, the physiological pH of the human body could potentially accelerate the hydrolysis of this compound, impacting its stability and efficacy .

properties

IUPAC Name

6-oxo-6-(4-propan-2-ylphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11(2)12-7-9-13(10-8-12)14(16)5-3-4-6-15(17)18/h7-11H,3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQROLCATJSROKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645422
Record name 6-Oxo-6-[4-(propan-2-yl)phenyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Isopropylphenyl)-6-oxohexanoic acid

CAS RN

898791-37-2
Record name 4-(1-Methylethyl)-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-6-[4-(propan-2-yl)phenyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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